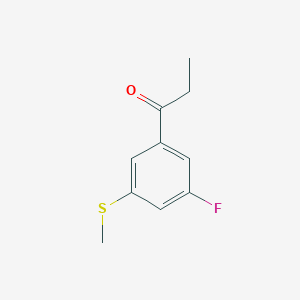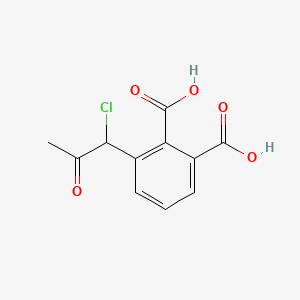![molecular formula C18H23NO3 B14044363 Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate](/img/structure/B14044363.png)
Benzyl (3aR,3bS,5s,6aR,6bS)-5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(1H)-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
rel-((3aR,3bS,5s,6aR,6bS)-Benzyl 5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(3bH)-carboxylate): is a complex organic compound with a unique structure that includes a cyclopentane ring fused with a cyclobutane ring and a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The reaction conditions typically involve the use of specific catalysts and reagents to ensure the correct stereochemistry of the final product .
Industrial Production Methods: Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors and other advanced techniques to streamline the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can be used to modify the compound’s structure and properties for specific applications .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and solvent, are carefully controlled to achieve the desired outcome .
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules.
Biology: In biology, this compound may be used as a probe to study various biological processes. Its ability to interact with specific biomolecules makes it a valuable tool for understanding cellular mechanisms .
Medicine: Its unique structure and reactivity may allow it to interact with specific molecular targets, making it a promising candidate for the treatment of various diseases .
Industry: In industry, this compound can be used in the development of new materials and chemicals. Its unique properties make it suitable for use in coatings, adhesives, and other industrial applications .
Mecanismo De Acción
The mechanism of action of rel-((3aR,3bS,5s,6aR,6bS)-Benzyl 5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(3bH)-carboxylate) involves its interaction with specific molecular targets. This interaction can lead to changes in the activity of enzymes or receptors, resulting in various biological effects. The exact pathways involved depend on the specific application and the molecular targets of interest .
Comparación Con Compuestos Similares
- rel-(3aR,5s,6aS)-2-(tert-butoxycarbonyl)octahydrocyclopenta[c]pyrrole-5-carboxylic acid
- (3aR,3bS,6aR,6bS)-2-[(Benzyloxy)carbonyl]decahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-5-carboxylic acid
Uniqueness: The uniqueness of rel-((3aR,3bS,5s,6aR,6bS)-Benzyl 5-(hydroxymethyl)octahydrocyclopenta[3,4]cyclobuta[1,2-c]pyrrole-2(3bH)-carboxylate) lies in its specific stereochemistry and the combination of the cyclopentane, cyclobutane, and pyrrole rings. This unique structure gives it distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C18H23NO3 |
|---|---|
Peso molecular |
301.4 g/mol |
Nombre IUPAC |
benzyl (1R,2S,6R,7S)-9-(hydroxymethyl)-4-azatricyclo[5.3.0.02,6]decane-4-carboxylate |
InChI |
InChI=1S/C18H23NO3/c20-10-13-6-14-15(7-13)17-9-19(8-16(14)17)18(21)22-11-12-4-2-1-3-5-12/h1-5,13-17,20H,6-11H2/t13?,14-,15+,16+,17- |
Clave InChI |
ZKDCOODPXIIDIF-BSPZTASFSA-N |
SMILES isomérico |
C1[C@@H]2[C@H](CC1CO)[C@@H]3[C@H]2CN(C3)C(=O)OCC4=CC=CC=C4 |
SMILES canónico |
C1C(CC2C1C3C2CN(C3)C(=O)OCC4=CC=CC=C4)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![7-Bromoimidazo[4,5-c]pyridine HCl](/img/structure/B14044355.png)
![2-[(4-deuteriophenyl)-phenylmethoxy]-N,N-dimethylethanamine](/img/structure/B14044356.png)

